2-Amino-4-methylbenzonitrile
Overview
Description
2-Amino-4-methylbenzonitrile is a chemical compound that is part of the aminobenzonitrile family. It contains an amino group and a cyano group attached to a benzene ring, which makes it a bifunctional molecule with potential applications in pharmaceuticals and materials science. The compound is of interest due to its versatile chemical reactivity and its ability to serve as a building block for more complex molecules.
Synthesis Analysis
Several methods have been developed for the synthesis of 2-aminobenzonitriles, which are closely related to 2-Amino-4-methylbenzonitrile. One approach involves the aminocyanation of arynes, which allows for the simultaneous addition of amino and cyano groups to the aromatic ring . Another method includes a palladium-catalyzed tandem ortho-C-H-amination/ipso-C-I-cyanation of iodoarenes, which has been shown to be efficient and regiospecific . Additionally, 2-aminobenzonitriles can be synthesized from 2-arylindoles through a nitrosation reaction followed by iron(III)-catalyzed C-C bond cleavage .
Molecular Structure Analysis
The molecular structure of 2-Amino-4-methylbenzonitrile is characterized by the presence of an amino group and a cyano group on a benzene ring. The amino group can exhibit a pyramidal geometry, as seen in related compounds like 4-aminobenzonitrile . The presence of substituents on the benzene ring, such as methyl groups, can influence the electronic properties and the overall reactivity of the molecule.
Chemical Reactions Analysis
2-Amino-4-methylbenzonitrile can participate in various chemical reactions due to its functional groups. For instance, it can be used to synthesize 4-arylaminoquinazolines and 2-aryl-4-arylaminoquinazolines when treated with anilines and formic acid or benzaldehydes . The amino group can also react with halogenoboranes, leading to different products depending on the position of the amino group on the benzene ring .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-4-methylbenzonitrile are influenced by its functional groups. The amino group can form hydrogen bonds, which can affect the compound's solubility and crystallization behavior . The cyano group contributes to the molecule's polarity and can enhance its reactivity. Additionally, derivatives of 2-aminobenzonitriles have been studied as corrosion inhibitors for mild steel, indicating that the compound's derivatives can have practical applications in material protection .
Scientific Research Applications
Corrosion Inhibition
One of the notable applications of 2-aminobenzonitriles derivatives is in corrosion inhibition. Verma, Quraishi, and Singh (2015) studied 2-aminobenzene-1,3-dicarbonitriles derivatives as green corrosion inhibitors for mild steel in acidic environments. They discovered that these compounds exhibited significant inhibition efficiency, with one derivative showing an efficiency of 97.83% at a specific concentration. This research highlights the potential of 2-aminobenzonitriles in protecting metal surfaces from corrosion in industrial applications (Verma, Quraishi, & Singh, 2015).
Synthesis of Biologically Active Compounds
The synthesis of biologically active compounds is another area where 2-aminobenzonitriles are utilized. A study by Govindharaju et al. (2019) involved the use of 2-aminobenzonitrile as a starting material for synthesizing a binuclear bridged Cr(III) complex. This complex showed moderate activity against certain bacteria and fungi, indicating the potential of 2-aminobenzonitriles in pharmaceutical applications (Govindharaju et al., 2019).
Photophysical Studies
2-Aminobenzonitriles have also been studied for their photophysical properties. Rotkiewicz, Grabowski, and Jasny (1975) investigated the isomerisation kinetics of excited p-dimethylaminobenzonitriles using oxygen quenching of fluorescence. Their study provides insights into the ultrafast processes in these compounds, which could be relevant for understanding the behavior of similar molecular structures in various scientific applications (Rotkiewicz, Grabowski, & Jasny, 1975).
Synthesis of Aminobenzonitriles
The methodology for synthesizing 2-aminobenzonitriles has been a subject of research as well. Chen et al. (2018) developed a method for preparing a variety of 2-aminobenzonitriles from 2-arylindoles, which involved a nitrosation reaction and sequential iron(III)-catalyzed C-C bond cleavage. This process highlights the versatility of 2-aminobenzonitriles in synthetic chemistry (Chen et al., 2018).
Polymer Solar Cells
In the field of renewable energy, 2-aminobenzonitriles have been explored for enhancing the efficiency of polymer solar cells. Jeong et al. (2011) used a perfluorinated compound derived from 4-amino-2-(trifluoromethyl)benzonitrile as an additive in polymer solar cells, resulting in increased power conversion efficiency. This study demonstrates the potential of 2-aminobenzonitriles in improving solar cell performance (Jeong et al., 2011).
Safety And Hazards
properties
IUPAC Name |
2-amino-4-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-2-3-7(5-9)8(10)4-6/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGNVAEIITHYWCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C#N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00181323 | |
Record name | 2-Amino-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-4-methylbenzonitrile | |
CAS RN |
26830-96-6 | |
Record name | 2-Amino-4-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26830-96-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Amino-4-methylbenzonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026830966 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Amino-4-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00181323 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-amino-4-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.640 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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